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1-Benzylpyrrolidine-2-carbothioamide

Cat. No.: B13617325
M. Wt: 220.34 g/mol
InChI Key: TWYCNURNQNWGAE-UHFFFAOYSA-N
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Description

Foundational Context within Pyrrolidine (B122466) and Thioamide Chemistry

The chemical character and potential utility of 1-Benzylpyrrolidine-2-carbothioamide are deeply rooted in the properties of its constituent parts: the pyrrolidine ring and the thioamide group.

The pyrrolidine ring , a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in biologically active molecules and natural products. nih.govfrontiersin.org It is a core component of the amino acid proline and is found in numerous alkaloids like nicotine. wikipedia.org The non-planar, puckered structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is highly advantageous in drug design. nih.gov This stereochemical complexity influences how molecules containing this ring bind to biological targets such as proteins and enzymes. nih.govnbinno.com The versatility of the pyrrolidine scaffold makes it a "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic agents for cancer, infectious diseases, and central nervous system disorders. frontiersin.orgnbinno.com

The thioamide group (-C(=S)N<) is an isostere of the amide group, where the carbonyl oxygen is replaced by a sulfur atom. nih.gov This substitution significantly alters the group's electronic and steric properties. Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov The carbon-sulfur double bond is longer than a carbon-oxygen double bond, a result of sulfur's larger van der Waals radius. nih.gov These features make thioamides valuable functional groups in medicinal chemistry, where they are used to modify peptides and create small molecule therapeutic agents for a wide range of diseases, including cancer and microbial infections. nih.gov

Evolution of Research Trajectories Pertaining to N-Substituted Pyrrolidine-2-carbothioamide (B13157362) Structures

Research into pyrrolidine derivatives has a long history, driven by their presence in natural products and their therapeutic potential. frontiersin.org Early work often focused on the synthesis and modification of naturally occurring pyrrolidine alkaloids. Over time, synthetic chemists developed methods to create a vast library of substituted pyrrolidines, allowing for systematic exploration of their structure-activity relationships (SAR). frontiersin.org

The focus on N-substituted pyrrolidines, where a substituent is placed on the ring's nitrogen atom, represents a significant trajectory in this field. The N-substituent, such as the benzyl (B1604629) group in the title compound, can profoundly influence the molecule's properties, including its binding affinity to biological targets and its pharmacokinetic profile. nbinno.com Research has shown that modifying this position is a key strategy in developing new drug candidates. uran.ua

The incorporation of a carbothioamide or carboxamide group at the 2-position of the pyrrolidine ring is another critical area of investigation. This has led to the development of various compounds with diverse biological activities. For instance, different N-substituted pyrrolidine-2-carboxamides have been synthesized and evaluated for antiplasmodial and antioxidant activities. nih.gov Similarly, research into carbapenem (B1253116) derivatives featuring a substituted pyrrolidine moiety has yielded compounds with potent antibacterial activity. nih.gov The synthesis of N-(1-adamantyl)carbothioamides, including a pyrrolidine derivative, has demonstrated notable activity against Gram-positive bacteria. nih.gov This evolutionary path in research, from simple pyrrolidines to complex, multi-functionalized derivatives like this compound, highlights a continuous effort to design molecules with specific and enhanced biological functions.

Strategic Rationale and Significance of Academic Inquiry into this compound

The academic interest in this compound is not arbitrary; it is based on a strategic rationale grounded in the established importance of its structural components. The combination of the pyrrolidine scaffold, the N-benzyl group, and the thioamide functional group suggests potential for interaction with various biological targets.

Research into structurally related compounds provides a strong basis for this inquiry. For example, various carbothioamide derivatives have been synthesized and evaluated as potent inhibitors of enzymes like carbonic anhydrase II and 15-lipoxygenase. nih.gov The benzyl group is also a common feature in pharmacologically active molecules. N-benzyl substitution on a pyrrolidine ring is a feature of compounds investigated as potential histone deacetylase (HDAC) inhibitors and nootropic agents. uran.uaewha.ac.kr Furthermore, derivatives of N-benzyl-pyrrolidine have been synthesized and shown to possess antioxidant and antibacterial properties. researchgate.net

The specific combination of these three moieties in this compound makes it a candidate for screening against a range of biological targets. The thioamide group, in particular, can act as a metal chelator or form unique hydrogen bonds within an enzyme's active site. nih.gov Therefore, the strategic significance of studying this compound lies in its potential to act as a novel inhibitor for enzymes implicated in various diseases, leveraging the well-documented pharmacological advantages of its constituent chemical groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2S B13617325 1-Benzylpyrrolidine-2-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-benzylpyrrolidine-2-carbothioamide

InChI

InChI=1S/C12H16N2S/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)

InChI Key

TWYCNURNQNWGAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of 1 Benzylpyrrolidine 2 Carbothioamide

Established Synthetic Pathways to 1-Benzylpyrrolidine-2-carbothioamide and its Pyrrolidine (B122466) Precursors

The most direct and established synthetic routes to this compound typically begin with the naturally occurring amino acid, L-proline, which provides a chiral starting point for the pyrrolidine ring.

Multi-Step Synthetic Sequences and Key Reaction Intermediates

A common and logical synthetic pathway to this compound involves a three-step sequence starting from L-proline. This method ensures the retention of stereochemistry at the C2 position.

Step 1: N-Benzylation of L-Proline The initial step is the N-alkylation of the secondary amine of the proline ring with a benzyl (B1604629) group. This is typically achieved by reacting L-proline with benzyl halide (e.g., benzyl bromide) in the presence of a base. The base, such as sodium carbonate or triethylamine, is crucial for neutralizing the hydrohalic acid byproduct and facilitating the nucleophilic substitution reaction. This reaction yields N-benzyl-L-proline, a key intermediate.

Step 2: Amide Formation The carboxylic acid group of N-benzyl-L-proline is then converted into a primary amide, 1-benzylpyrrolidine-2-carboxamide. This transformation can be accomplished through several standard methods. One common approach involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia (B1221849). Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an ammonia source.

Step 3: Thionation of the Amide The final step is the conversion of the primary amide (1-benzylpyrrolidine-2-carboxamide) into the target thioamide. This is most effectively achieved using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] being the most widely employed. organic-chemistry.org The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.com The mechanism proceeds through a [2+2] cycloaddition of the carbonyl oxygen to the phosphorus-sulfur double bond of the reagent, forming a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thioamide and a stable phosphine (B1218219) oxide byproduct. organic-chemistry.org Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for this transformation, though it often requires harsher reaction conditions. mdpi.comorganic-chemistry.org

Starting Material: L-Proline

Intermediate 1: N-Benzyl-L-proline

Intermediate 2: 1-Benzylpyrrolidine-2-carboxamide

Final Product: this compound

Optimization of Reaction Conditions and Yield Enhancement Strategies

For the N-benzylation step, the choice of base and solvent can significantly impact the reaction rate and selectivity. Using a stronger base like sodium hydride (NaH) can increase the yield, but may also lead to side reactions if not carefully controlled. researchgate.net The reaction temperature is another key parameter; moderate temperatures are generally preferred to prevent over-alkylation or decomposition.

In the amidation step, the choice of coupling reagent and the management of reaction conditions are vital to prevent side reactions and ensure high conversion. When using acid chlorides, low temperatures are necessary to control the reactivity and avoid racemization. With peptide coupling reagents, the addition of a base like N-methylmorpholine (NMM) or an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

For the final thionation step, reaction time and temperature are crucial. While traditional methods often required prolonged heating in high-boiling solvents like toluene, modern protocols have shown that the reaction can be conducted efficiently at room temperature in solvents like THF, provided the Lawesson's reagent is fully dissolved. chemspider.com The stoichiometry of Lawesson's reagent is also important; typically, 0.5 equivalents are used per equivalent of amide, as the reagent contains two thionating sulfur atoms. Mechanochemical techniques, using liquid-assisted grinding, have also emerged as an efficient and solvent-minimizing alternative for the thionation of amides with Lawesson's reagent, often resulting in high yields. rsc.org

Reaction StepKey Parameters for OptimizationTypical Conditions & ReagentsPotential Improvements
N-BenzylationBase, Solvent, Temperature, Alkylating AgentBenzyl bromide, K₂CO₃, Ethanol, RefluxUse of phase-transfer catalysts; alternative benzyl sources.
Amide FormationCoupling Reagent, Temperature, AdditivesSOCl₂, then NH₃ (0°C); or EDC/HOBt, NH₄Cl, DIPEA, DMF (RT)Screening of different modern coupling reagents for higher efficiency.
ThionationThionating Agent, Solvent, Temperature, TimeLawesson's Reagent (0.5 eq.), Toluene, Reflux (2-4 h)Use of THF at room temperature for milder conditions chemspider.com; microwave irradiation to reduce reaction time. organic-chemistry.org

Advanced Synthetic Approaches and Derivatization Strategies of this compound

Beyond the established linear synthesis, advanced methodologies focus on novel ways to construct the pyrrolidine core, achieve stereocontrol, and adhere to the principles of sustainable chemistry.

Exploration of Novel Cyclization and Functionalization Reactions

The pyrrolidine ring, the central scaffold of the target molecule, can be synthesized through various advanced cyclization reactions. One of the most powerful methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. tandfonline.comnih.gov This approach allows for the rapid construction of highly substituted pyrrolidines from simple acyclic precursors. tandfonline.com For instance, an azomethine ylide generated from the condensation of an α-amino acid ester (like glycine (B1666218) methyl ester) and an aldehyde can react with a suitable dipolarophile to form the pyrrolidine ring in a single step. tandfonline.com

Multicomponent reactions (MCRs) also offer an efficient pathway to complex pyrrolidine derivatives, combining three or more reactants in a one-pot procedure. tandfonline.com These reactions are highly atom-economical and can generate diverse molecular scaffolds that could be subsequently converted to the desired benzylpyrrolidine structure.

Principles of Sustainable Synthesis in Thioamide and Pyrrolidine Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. In the context of synthesizing this compound and its precursors, several strategies can be employed.

Kinetic and Mechanistic Investigations of this compound Formation Reactions

The synthesis of thioamides, including this compound, involves the conversion of an amide or the reaction of an amine with a sulfur source. The kinetics and mechanisms of these thioamidation reactions are influenced by the chosen synthetic route, reagents, and reaction conditions.

Postulated Reaction Mechanisms and Transition State Analysis in Thioamidation

The formation of thioamides from their corresponding amides, often achieved using thionating agents like Lawesson's reagent, is a common synthetic strategy. The mechanism is believed to proceed through a four-membered ring transition state. Another significant pathway is the Willgerodt-Kindler reaction, which synthesizes thioamides from an aldehyde or ketone, an amine, and elemental sulfur.

For a compound like this compound, a plausible synthetic route is the Willgerodt-Kindler reaction involving benzaldehyde, pyrrolidine, and sulfur. A postulated mechanism for this type of reaction involves several key steps researchgate.netresearchgate.net:

Enamine Formation: The secondary amine (pyrrolidine) reacts with the aldehyde (benzaldehyde) to form an enamine intermediate.

Sulfur Addition: The enamine then reacts with elemental sulfur. The sulfur acts as an electrophile, and the reaction proceeds through a series of intermediates.

Rearrangement and Thioamide Formation: Subsequent rearrangement and hydrolysis steps lead to the final thioamide product.

This catalyst-free approach is efficient for preparing aryl thioamides from cyclic secondary amines like pyrrolidine researchgate.net.

Another common method involves the thionation of the corresponding amide, 1-benzylpyrrolidin-2-one. Reagents such as Lawesson's reagent or phosphorus pentasulfide are used for this conversion. The mechanism is generally understood to involve the initial reaction of the thionating agent with the carbonyl oxygen of the amide. This is followed by a nucleophilic attack, leading to a four-membered transition state, which then collapses to form the C=S double bond of the thioamide researchgate.net. Thioamides exhibit stronger nN→πC=S conjugation compared to the nN→πC=O conjugation in amides, making them generally more resistant to hydrolysis and nucleophilic addition nih.gov.

The transition states in these reactions are critical in determining the reaction rate and outcome. For instance, in enzymatic thioamidation, the reaction often proceeds through the activation of the peptide backbone amide via O-phosphorylation, creating a hemiorthoamide intermediate that is then attacked by a sulfide (B99878) nucleophile nih.gov. While distinct from typical organic synthesis, this highlights the general principle of activating the carbonyl/amide group to facilitate sulfur incorporation nih.govnih.gov.

Influence of Catalysis and Solvent Effects on Reaction Pathways

Both catalysts and solvents can profoundly impact the reaction pathways, efficiency, and environmental footprint of thioamidation reactions. While some methods, like the Willgerodt-Kindler reaction, can proceed under catalyst- and solvent-free conditions, the choice of medium and catalyst can offer significant advantages researchgate.net.

Catalysis: In many synthetic protocols for thioamides, the catalyst is integral to the reaction mechanism. For instance, in a green synthesis approach, a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335) can function as both the solvent and a catalyst. This DES system facilitates the one-pot reaction of an aldehyde, a secondary amine like pyrrolidine, and elemental sulfur to produce the corresponding thioamide in good to excellent yields researchgate.netrsc.orgrsc.org. The DES is believed to activate the reactants and stabilize intermediates, promoting the reaction under mild conditions researchgate.netrsc.org.

The table below illustrates the catalytic effect of a Deep Eutectic Solvent (DES) on the synthesis of various thioamides from different aldehydes and secondary amines, including pyrrolidine.

AldehydeAmineSolvent/CatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePyrrolidineCholine chloride:Urea (1:2) DES45590 rsc.org
4-ChlorobenzaldehydePyrrolidineCholine chloride:Urea (1:2) DES45592 rsc.org
4-NitrobenzaldehydePyrrolidineCholine chloride:Urea (1:2) DES45595 rsc.org
BenzaldehydePyrrolidineNone (Solvent-free)100-Good researchgate.net

Solvent Effects: The solvent plays a crucial role in thioamidation reactions by influencing reactant solubility, reaction rates, and even the reaction mechanism itself. Traditional methods often employ organic solvents which may have negative environmental impacts rsc.org.

The development of greener protocols has highlighted the advantages of alternative solvent systems. As mentioned, Deep Eutectic Solvents (DES) provide an environmentally benign medium that also acts catalytically researchgate.netrsc.org. These solvents are biodegradable, have low toxicity, and can often be recycled and reused without a significant loss of activity rsc.orgrsc.org. The use of a DES eliminates the need for supplementary catalysts or volatile organic solvents, aligning with the principles of green chemistry researchgate.net.

In other cases, solvent-free conditions have proven effective, particularly for the Willgerodt-Kindler reaction, which can be performed by heating the neat reactants researchgate.net. The choice of solvent can also affect side reactions. For example, during the chemical synthesis of thioamide-containing peptides, using anhydrous methylene (B1212753) chloride can minimize the undesirable S-to-O exchange reaction that can occur in the presence of residual water nih.gov.

The table below summarizes the influence of different solvent systems on thioamidation reactions.

Reaction TypeSolvent SystemKey AdvantagesReference
Willgerodt-KindlerDeep Eutectic Solvent (Choline chloride:Urea)Acts as both green solvent and catalyst; mild conditions; recyclable. researchgate.netrsc.org
Willgerodt-KindlerSolvent-FreeHigh atom economy; no solvent waste. researchgate.net
Peptide ThioamidationAnhydrous Methylene ChlorideReduces side reactions (S-to-O exchange). nih.gov

Based on a comprehensive search of publicly available scientific literature, specific experimental data for the advanced structural and spectroscopic analysis of "this compound" is not available. Detailed research findings, including specific vibrational frequencies, electronic transition wavelengths, NMR chemical shifts, and mass spectrometry fragmentation patterns for this exact compound, have not been published in the sources accessed.

Therefore, it is not possible to generate a scientifically accurate article with detailed data tables and research findings as requested in the prompt. An article created without this specific data would be hypothetical and would not meet the required standards of scientific accuracy and reliance on published research.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Benzylpyrrolidine 2 Carbothioamide

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-Benzylpyrrolidine-2-carbothioamide, with the chemical formula C₁₂H₁₆N₂S, the precise theoretical mass of the protonated molecule [M+H]⁺ can be calculated.

This theoretical value provides a benchmark for experimental HRMS analysis. An experimentally obtained m/z value that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical HRMS Data for Protonated this compound
Molecular FormulaAdductTheoretical Exact Mass (Da)
C₁₂H₁₆N₂S[M+H]⁺221.1056

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

For protonated this compound ([C₁₂H₁₆N₂S+H]⁺), the fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses. Key fragmentation events are predicted to involve the cleavage of the benzylic C-N bond and bonds within the pyrrolidine (B122466) ring.

A primary and highly favorable fragmentation pathway involves the cleavage of the bond between the benzyl (B1604629) group and the pyrrolidine nitrogen. nih.gov This results in the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for N-benzyl compounds. nih.govwvu.edu The remaining portion of the molecule would form a neutral pyrrolidine-2-carbothioamide (B13157362) radical.

Another significant fragmentation pathway involves the loss of the thioamide group. The cleavage of bonds within the pyrrolidine ring can also occur, though these pathways are often more complex. wvu.edu The specific fragmentation patterns help to confirm the identity and structure of the parent molecule. gre.ac.uknih.gov

Table 2: Predicted Major MS/MS Fragments for Protonated this compound
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral LossFragmentation Pathway
221.1191.05Tropylium ion (C₇H₇⁺)Cleavage of N-benzyl bond
221.11161.12[M-C₂H₄S]⁺Loss of thioethylene from pyrrolidine ring
221.11130.07[M-C₇H₇]⁺ (pyrrolidine-2-carbothioamide cation)Loss of benzyl radical

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Related Pyrrolidine Carboxamides

Intermolecular Interactions and Hydrogen Bonding Networks

In the crystalline state, molecules are organized into a stable lattice through a network of intermolecular interactions. rsc.org For pyrrolidine carboxamides and thioamides, hydrogen bonding is a dominant directive force. nih.gov The amide or thioamide group provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen or thiocarbonyl sulfur).

Conformational Analysis in the Crystalline State

The conformation of the pyrrolidine ring is a key structural feature. It is not planar and typically adopts one of two major puckered "envelope" conformations, termed Cγ-endo (atom Cγ is out of the plane on the same side as the carboxyl group) or Cγ-exo (Cγ is on the opposite side). nih.govnih.gov The specific pucker adopted in the crystal is influenced by the substituents on the ring and the forces of crystal packing. nih.govacs.orgresearchgate.net

The orientation of the N-benzyl group and the C2-carbothioamide side chain relative to the ring is also critical. These orientations are described by torsion angles, which are constrained in the solid state to minimize steric hindrance and maximize favorable intermolecular interactions. researchgate.net In crystal structures of similar compounds, such as inhibitors bound to enzymes, the pyrrolidine ring and its substituents adopt well-defined conformations that are crucial for their biological activity. nih.gov The analysis of these related structures suggests that the benzyl group and the carbothioamide group in this compound would adopt a specific, energetically favorable arrangement within a hypothetical crystal lattice. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Benzylpyrrolidine 2 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict various chemical characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy LandscapesDensity Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry.researchgate.netBy calculating the electron density rather than the complex wave function of a multi-electron system, DFT offers a balance of accuracy and computational efficiency.tandfonline.com

A typical DFT study on 1-Benzylpyrrolidine-2-carbothioamide would first involve optimizing its molecular structure to find the lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers for transition between them, providing insight into the molecule's flexibility and preferred shapes.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity DescriptorsFrontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).researchgate.netThe energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that a molecule is more reactive. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which help to quantify and predict the molecule's reactive behavior in chemical reactions. researchgate.netarabjchem.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Quantum chemical methods, particularly DFT, are routinely used to predict spectroscopic properties.researchgate.netFor Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C chemical shifts.acs.orgThese calculated values can then be compared with experimental spectra to confirm the molecular structure.rcsb.org

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows the frequencies of various vibrational modes, such as stretching, bending, and twisting of chemical bonds. rcsb.org Comparing these predicted frequencies with experimental data is crucial for the complete vibrational assignment of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Space and Molecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of molecular behavior that complements the static information from quantum calculations.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

In the realm of modern drug discovery and computational toxicology, chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling serve as indispensable tools for the systematic exploration of a compound's biological activities and properties based on its molecular structure. For this compound, these computational approaches offer a pathway to predict its bioactivity, understand the structural determinants of its function, and guide the design of new analogues with potentially enhanced or more specific activities. QSAR studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds.

Derivation of Molecular Descriptors and Feature Selection

The foundation of any QSAR model lies in the numerical representation of molecular structures through the calculation of molecular descriptors. These descriptors are quantitative values that encode different aspects of a molecule's physicochemical and structural properties. For this compound, a diverse set of descriptors would be calculated to capture its unique structural features. These descriptors are typically categorized into several classes:

1D Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight, atom count, and bond count.

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Balaban index), and connectivity indices. They provide information about the atom-atom connectivity within the molecule.

3D Descriptors: Derived from the 3D coordinates of the atoms, these descriptors describe the spatial arrangement of the molecule. Examples include molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These are related to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity (MR), and polarizability. nih.gov

For a hypothetical analysis of this compound, a comprehensive set of descriptors would be calculated using specialized software. The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model. A large number of calculated descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds. Therefore, feature selection techniques are employed to identify the most informative descriptors that have a significant correlation with the biological activity of interest. Common feature selection methods include genetic algorithms, stepwise multiple linear regression, and principal component analysis.

Table 1: Illustrative Molecular Descriptors for this compound

Descriptor ClassDescriptor NameDescriptionHypothetical Value
1D Descriptors Molecular WeightThe sum of the atomic weights of all atoms in the molecule.220.34 g/mol
Atom CountThe total number of atoms in the molecule.31
2D Descriptors Topological Polar Surface Area (TPSA)The surface area of polar atoms, a predictor of drug transport properties.52.4 Ų
Number of Rotatable BondsThe count of bonds that allow free rotation, indicating molecular flexibility.3
3D Descriptors Molecular VolumeThe volume occupied by the molecule in 3D space.210.5 ų
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.450.2 Ų
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity.2.85
Molar RefractivityA measure of the total polarizability of a mole of a substance. nih.gov68.5 cm³/mol

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be calculated using computational chemistry software.

Predictive Modeling for Structure-Activity Landscape Exploration

Once a set of relevant molecular descriptors has been selected, the next step is to build a predictive QSAR model that can correlate these descriptors with the biological activity of this compound and its analogues. This model essentially creates a mathematical equation where the biological activity is the dependent variable and the molecular descriptors are the independent variables. Various statistical and machine learning methods can be used to develop these models.

Commonly used techniques for building QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. mdpi.com

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both classification and regression tasks.

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done by splitting the dataset of compounds into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov Key validation metrics include the coefficient of determination (R²) for the training set, and the predictive R² (R²_pred) for the external test set.

A well-validated QSAR model for this compound would allow for the exploration of its structure-activity landscape. This means that the model can be used to predict the biological activity of novel, yet unsynthesized, derivatives of this compound. By systematically modifying the structure of the parent compound in silico (e.g., by adding or removing functional groups) and using the QSAR model to predict the activity of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This virtual screening approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

Table 2: Hypothetical QSAR Model for a Specific Biological Activity

Model TypeEquation / AlgorithmKey DescriptorsValidation Metrics
Multiple Linear Regression (MLR) Activity = c₀ + c₁LogP + c₂TPSA + c₃*Molecular_VolumeLogP, TPSA, Molecular VolumeR² = 0.85, R²_pred = 0.75
Partial Least Squares (PLS) Latent variable projectionHydrophobic, Electronic, and Steric descriptorsQ² = 0.78, R² = 0.88
Support Vector Machine (SVM) Radial Basis Function (RBF) KernelAll selected descriptorsAccuracy = 90% (for classification)

Note: This table presents a hypothetical scenario. The choice of model, descriptors, and the resulting validation metrics would depend on the specific biological activity being studied and the dataset of compounds used.

Investigation of Biological Targets and Molecular Mechanisms of Action Excluding Clinical Outcomes and Safety Data

Identification and Characterization of Putative Biological Macromolecular Targets

The 1-benzylpyrrolidine (B1219470) scaffold is a privileged structure in medicinal chemistry, found in compounds designed to interact with a range of biological macromolecules. nih.gov Derivatives featuring this core structure have been identified as potent modulators of receptors and enzymes, particularly within the central nervous system. Similarly, the carbothioamide group is a key functional element in various molecules exhibiting anticancer and antimicrobial properties. mdpi.comlongdom.org Based on the activities of these structural precedents, several putative macromolecular targets can be proposed for 1-Benzylpyrrolidine-2-carbothioamide.

Structurally related compounds containing the benzylpyrrolidine motif have shown affinity for several key enzymes and receptors. These include monoamine oxidases (MAO-A and MAO-B), butyrylcholinesterase (BChE), and histone deacetylases (HDAC), suggesting a potential role in neuromodulation and epigenetic regulation. researchgate.netnih.gov Furthermore, analogues have been developed as ligands for dopamine (B1211576) D2 receptors and as antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, indicating possible interactions with critical neurotransmitter systems. nih.govnih.gov

Putative Target ClassSpecific Target ExamplePotential EffectEvidence Basis
EnzymeMonoamine Oxidase A/B (MAO-A/B)InhibitionActivity of (S)-N-Benzyl-dihydroisoquinoline-carboxamide analogues nih.gov
EnzymeButyrylcholinesterase (BChE)InhibitionActivity of (S)-N-Benzyl-dihydroisoquinoline-carboxamide analogues nih.gov
EnzymeHistone Deacetylase (HDAC)InhibitionActivity of 4-oxopyrrolidine-1-carboxylate derivatives researchgate.net
Ionotropic ReceptorNMDA Receptor (NR2B subtype)AntagonismActivity of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives nih.gov
G-Protein Coupled ReceptorDopamine D2 ReceptorLigand BindingActivity of pyrrolidine-methyl-benzamide derivatives nih.gov

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Inhibitors can be classified based on their mode of interaction with the enzyme and substrate, such as competitive, non-competitive, uncompetitive, or mixed inhibition. youtube.com

Given the structural similarities to known enzyme inhibitors, this compound may engage with targets like MAO or BChE through one of these reversible mechanisms. For instance, if the compound's structure mimics that of the endogenous substrate, it could function as a competitive inhibitor , binding to the active site and preventing the substrate from binding. Conversely, if it binds to a different site on the enzyme (an allosteric site), it could act as a non-competitive inhibitor , altering the enzyme's conformation and reducing its catalytic efficiency regardless of substrate binding. youtube.com

Molecular docking studies on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to the target compound, have shown that these molecules can fit into the active sites of both MAO-A and MAO-B, indicating a competitive or mixed inhibition mechanism. nih.gov The benzyl (B1604629) group often plays a crucial role by occupying a hydrophobic pocket within the enzyme's active site, while the polar carbothioamide group could form hydrogen bonds with key amino acid residues, anchoring the inhibitor in place.

Inhibition TypeInhibitor Binding SiteEffect on VmaxEffect on Km
CompetitiveEnzyme Active Site (Binds to Free Enzyme)UnchangedIncreases
Non-competitiveAllosteric Site (Binds to Enzyme and Enzyme-Substrate Complex)DecreasesUnchanged
UncompetitiveAllosteric Site (Binds only to Enzyme-Substrate Complex)DecreasesDecreases
MixedAllosteric Site (Binds to Enzyme and E-S Complex with different affinity)DecreasesVaries (Increase or Decrease)

The interaction of this compound with neurotransmitter receptors is another plausible mechanism of action. Research on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives has established the NR2B-containing NMDA receptor as a viable target. nih.gov These compounds act as antagonists, blocking receptor activation. Molecular docking simulations suggest that these ligands fit well into the binding site of the NR2B subunit. nih.gov

At a molecular level, the interaction would likely involve several key contacts. The benzyl group is hypothesized to engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the receptor's ligand-binding pocket. The pyrrolidine (B122466) ring serves as a rigid scaffold to correctly orient the functional groups. The carbothioamide moiety, with its sulfur and nitrogen atoms, could act as both a hydrogen bond donor (N-H) and acceptor (C=S), forming crucial interactions with polar residues that stabilize the ligand-receptor complex and prevent the conformational changes necessary for ion channel opening.

Elucidation of Intracellular Signaling Pathways and Molecular Events

Modulation of enzymes and receptors by a ligand inevitably leads to changes in intracellular signaling. The specific pathways affected by this compound would depend on its primary molecular target(s).

If this compound acts as an antagonist at NR2B-NMDA receptors, its primary molecular effect would be the attenuation of glutamate-induced calcium (Ca2+) influx into neurons. nih.gov This has significant downstream consequences, as excessive Ca2+ entry is a key event in excitotoxicity and neuronal cell death. By reducing Ca2+ influx, the compound could suppress the activation of Ca2+-dependent enzymes such as calpains, protein kinase C, and calcineurin, thereby interrupting signaling cascades implicated in neurodegeneration.

Alternatively, if the compound inhibits MAO or BChE, it would lead to an increase in the synaptic concentrations of monoamine neurotransmitters or acetylcholine, respectively. nih.gov This would enhance signaling through their corresponding pathways, affecting downstream effectors like adenylyl cyclase (leading to changes in cAMP levels) and phospholipase C (leading to changes in IP3 and DAG levels), ultimately influencing a wide array of cellular processes.

Changes in signal transduction cascades ultimately converge on the regulation of gene expression. For instance, the modulation of Ca2+ signaling through NMDA receptor antagonism can influence the activity of transcription factors like CREB (cAMP response element-binding protein), which plays a vital role in neuronal plasticity, learning, and memory. Furthermore, studies on a close analogue showed it could suppress the upregulation of the NR2B receptor itself following an NMDA-induced insult, pointing to a feedback regulatory mechanism at the transcriptional or translational level. nih.gov

The pyrrolidine-containing antibiotic Anisomycin is a well-known inhibitor of protein synthesis. nih.gov It functions by binding to the 60S subunit of the ribosome, thereby disrupting peptide bond formation. nih.gov While a distinct mechanism, it highlights that some benzylpyrrolidine-containing molecules can directly interfere with the fundamental machinery of translation, a possibility that could be explored for this compound.

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

Although a comprehensive SAR study for this compound itself is not available, extensive research on its analogues provides valuable insights for ligand design. nih.govnih.govrsc.org The key structural components for optimization would be the N-benzyl group, the pyrrolidine scaffold, and the C2-carbothioamide side chain.

N-Benzyl Group: The aromatic ring is often crucial for activity. Studies on related inhibitors show that the position and nature of substituents on this phenyl ring can dramatically alter potency and selectivity. nih.govnih.gov For example, introducing electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) can tune the electronic properties and hydrophobic interactions with the target protein. nih.gov

Pyrrolidine Scaffold: The five-membered ring provides a defined three-dimensional structure. The stereochemistry of the substituents is often critical for proper orientation within the binding site. nih.gov Maintaining the integrity of the ring is generally essential, though its replacement with other heterocycles could be explored to modulate physicochemical properties.

C2-Carbothioamide Side Chain: This group is a key interaction point. Replacing the sulfur with oxygen (to form a carboxamide) would alter its hydrogen bonding capacity, lipophilicity, and metabolic stability, likely impacting biological activity. nih.gov Modifications to the terminal amine (e.g., alkylation) could also be used to probe the binding pocket for additional interactions.

Structural MoietyHypothetical ModificationPotential Impact on ActivityRationale Based on Analogues
N-Benzyl GroupSubstitution on the phenyl ring (e.g., with F, Cl, OMe)Modulate potency and selectivity for targets like MAO or NMDA receptors.Substituents on aromatic rings are known to fine-tune binding affinity and electronic properties. nih.govnih.gov
Pyrrolidine RingIntroduction of substituents or altering stereochemistryCould enhance or diminish binding affinity depending on the target's topology.Stereochemistry and substitution patterns on the pyrrolidine core are critical for the activity of many inhibitors. nih.gov
Carbothioamide GroupReplacement of sulfur with oxygen (Amide)Alters hydrogen bonding potential and metabolic stability, likely changing potency.Carboxamide analogues show potent BChE and MAO inhibitory activity. nih.gov
Carbothioamide GroupAlkylation of the terminal -NH2 groupMay increase or decrease activity by probing for hydrophobic pockets or causing steric hindrance.Modifications at this position can influence interactions with the target protein.

Rational Design and Synthesis of Analogs for SAR Mapping

A thorough search of scientific databases and chemical literature did not yield any studies focused on the rational design, synthesis, and structure-activity relationship (SAR) mapping of analogs of this compound. Research in this area would typically involve the systematic modification of the benzyl group, the pyrrolidine ring, and the carbothioamide moiety to probe the effects of these changes on biological activity. The absence of such studies indicates that this specific chemical entity has not been a primary focus of drug discovery or chemical biology efforts that have been published in the public domain.

Pharmacophore Development and Spatial Requirements for Activity

Similarly, there is no available information on the development of pharmacophore models or the elucidation of spatial requirements for the biological activity of this compound. Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. The lack of such models is a direct consequence of the absence of known biological targets and corresponding activity data for this compound.

Methodological Frameworks for In Vitro Biological Assessment

No specific in vitro biological assessment methodologies for this compound have been described in the scientific literature. The selection of appropriate in vitro assays is contingent on a hypothesized or known biological target or pathway. Without this foundational knowledge, standardized or specialized testing protocols for this particular compound have not been established or published.

Advanced Applications in Materials Science and Catalysis Featuring 1 Benzylpyrrolidine 2 Carbothioamide

Coordination Chemistry and Metal-Ligand Complexation

The presence of both nitrogen and sulfur atoms in the carbothioamide group of 1-Benzylpyrrolidine-2-carbothioamide makes it an excellent ligand for coordinating with a variety of metal ions. This coordination ability allows for the formation of novel metal complexes with diverse structures and electronic properties.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. Typically, the ligand is dissolved in an organic solvent, such as ethanol, and a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, and zinc) is added. The reaction mixture is then stirred, often with heating, to facilitate the formation of the complex. The resulting solid complex can be isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

Elemental Analysis: This technique is used to determine the empirical formula of the complex by measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Molar Conductivity Measurements: These measurements, typically carried out in a solvent like DMF or DMSO, help to determine whether the complex is an electrolyte or a non-electrolyte.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The shifting of the characteristic vibrational bands of the C=S and N-H groups in the ligand upon complexation provides evidence for the involvement of the sulfur and nitrogen atoms in bonding to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which in turn provides information about the number of unpaired electrons and the geometry of the complex.

Table 1: Typical Characterization Data for Metal Complexes of Thioamide-Containing Ligands

ComplexColorMolar Conductivity (Ω-1cm2mol-1)Magnetic Moment (B.M.)Proposed Geometry
[Co(L)2Cl2]Brown10.095.20Octahedral researchgate.net
[Ni(L)Cl]ClRed-brown110.25DiamagneticSquare-planar researchgate.net
[Cu(L)Cl]ClBrown117.651.96Square-planar researchgate.net
[Zn(L)Cl]ClWhite122.78DiamagneticTetrahedral researchgate.net

*L represents a generic thioamide-containing ligand.

Exploration of Coordination Modes and Electronic Structures of Complexes

Thioamides are known to act as bidentate ligands, coordinating to metal ions through both the sulfur and nitrogen atoms of the thioamide group. researchgate.netnih.gov This chelation results in the formation of stable five- or six-membered rings, enhancing the stability of the resulting metal complex. The coordination of this compound is expected to follow this pattern, with the lone pair of electrons on the sulfur atom and the nitrogen atom of the thioamide group participating in the coordination.

The electronic structure of these complexes is of fundamental importance as it governs their chemical and physical properties. The interaction between the d-orbitals of the metal ion and the orbitals of the ligand leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting is influenced by the nature of the ligand, the metal ion, and the geometry of the complex.

The electronic spectra of the complexes provide valuable insights into their electronic structure. For instance, in an octahedral complex, the d-orbitals split into two sets, t2g and eg. The energy difference between these sets corresponds to the crystal field splitting energy (10Dq), which can be determined from the electronic spectrum. The positions and intensities of the absorption bands in the UV-visible spectrum can be used to assign the electronic transitions and to calculate the ligand field parameters, which provide a measure of the metal-ligand bond strength.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. This compound, with its combination of functional groups capable of engaging in various non-covalent interactions, is a promising building block for the construction of well-defined supramolecular architectures.

Design of Self-Assembled Structures and Nanomaterials

The design of self-assembled structures from molecular components relies on the precise control of non-covalent interactions. The this compound molecule possesses several features that can be exploited for the design of self-assembled materials:

Hydrogen Bonding: The thioamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), allowing for the formation of strong and directional hydrogen bonds. nsf.gov

π-π Stacking: The benzyl (B1604629) group provides an aromatic ring that can participate in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The benzyl and pyrrolidine (B122466) moieties can engage in hydrophobic interactions, which are a major driving force for self-assembly in aqueous environments.

By tuning these non-covalent interactions, it is possible to design and synthesize a variety of self-assembled structures, such as nanofibers, nanotubes, vesicles, and gels. For example, the directional nature of hydrogen bonding can be used to create one-dimensional chains of molecules, which can then further assemble into higher-order structures through π-π stacking and hydrophobic interactions. The self-assembly of benzyl alcohol-derived cavitands and organic-inorganic hybrid materials induced by N-benzyl hexamethylenetetramine bromide are examples of how benzyl groups can drive the formation of organized structures. rsc.orgnih.gov

Investigation of Non-Covalent Interactions in Assemblies

A detailed understanding of the non-covalent interactions that govern the self-assembly process is essential for the rational design of functional materials. Several experimental and computational techniques can be employed to investigate these interactions.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the arrangement of molecules in the solid state, allowing for the direct visualization of non-covalent interactions such as hydrogen bonds and π-π stacking. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study self-assembly in solution. Changes in chemical shifts, nuclear Overhauser effects (NOEs), and diffusion coefficients can provide information about the formation of aggregates and the proximity of different parts of the molecules in the assembly.

Computational Modeling: Molecular modeling and quantum chemical calculations are powerful tools for studying non-covalent interactions. These methods can be used to calculate the strength of different interactions and to predict the most stable arrangement of molecules in an assembly. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in crystal structures. nih.gov

The thioamide group is known to be a stronger hydrogen bond donor and a weaker hydrogen bond acceptor compared to the corresponding amide group. nih.gov This property can have a significant impact on the geometry and stability of the resulting hydrogen-bonded networks. nsf.gov The interplay between the strong hydrogen bonds of the thioamide group and the weaker π-π stacking and hydrophobic interactions of the benzyl and pyrrolidine groups will ultimately determine the structure and properties of the self-assembled materials.

Catalytic Applications in Organic Transformations

The pyrrolidine scaffold is a privileged structure in organocatalysis, with many chiral pyrrolidine derivatives being highly effective catalysts for a wide range of asymmetric transformations. nih.govnih.gov The presence of the pyrrolidine ring in this compound suggests its potential as a precursor for the development of novel catalysts.

The catalytic activity of pyrrolidine-based organocatalysts often relies on the formation of a transient enamine or iminium ion intermediate with the substrate. The pyrrolidine nitrogen can act as a nucleophile to react with a carbonyl compound, forming an enamine, which then participates in the catalytic cycle. The stereoselectivity of the reaction is controlled by the chiral environment provided by the catalyst.

Furthermore, the thioamide group in this compound could also play a role in catalysis. It could act as a hydrogen bond donor to activate the substrate or as a coordinating group to a metal center in a metal-based catalyst. The combination of the pyrrolidine ring and the thioamide group in a single molecule could lead to synergistic effects, resulting in enhanced catalytic activity and selectivity.

Potential catalytic applications for catalysts derived from this compound include:

Asymmetric Michael Additions: Pyrrolidine-based catalysts are well-known for their ability to catalyze the enantioselective Michael addition of aldehydes and ketones to nitroolefins. nih.gov

Aldol (B89426) Reactions: Asymmetric aldol reactions are another class of reactions where chiral pyrrolidine catalysts have been successfully employed.

Mannich Reactions: The enantioselective Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds.

Metal-Catalyzed Cross-Coupling Reactions: The thioamide group could serve as a ligand for transition metals like palladium or copper, which are commonly used in cross-coupling reactions.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the use of This compound as an organocatalyst, a ligand in metal-catalyzed reactions, or its specific role in stereoselective and enantioselective catalytic processes.

The requested article sections, "6.3.1. Role as an Organocatalyst or Ligand in Metal-Catalyzed Reactions" and "6.3.2. Stereoselectivity and Enantioselectivity in Catalytic Processes," require detailed research findings and data that are not present in the current body of scientific publications for this particular compound.

While research exists for other pyrrolidine derivatives and various carbothioamides in the fields of catalysis and materials science, this information is not directly applicable to this compound and therefore cannot be used to generate the requested scientifically accurate and specific content.

Consequently, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request. Further research and publication on the catalytic properties of this compound would be necessary to fulfill this request.

Emerging Methodologies and Future Research Directions for 1 Benzylpyrrolidine 2 Carbothioamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery by accelerating the identification and optimization of new molecules. biomedres.usnih.gov For 1-Benzylpyrrolidine-2-carbothioamide, these computational tools can be instrumental in several key areas. ML algorithms can be trained on large datasets of known compounds to predict various physicochemical properties, such as solubility, bioavailability, and toxicity, for novel derivatives of this compound. nih.gov This predictive capability allows for the early-stage filtering of candidates with undesirable properties, saving significant time and resources. sapiosciences.com

Table 1: Applications of AI/ML in the Study of this compound

Application AreaSpecific AI/ML TechniquePotential Impact
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs)Rapidly screen for derivatives with desired biological activity and physicochemical properties. nih.govchemrxiv.org
Synthesis Planning Retrosynthesis prediction algorithmsOptimize synthetic routes, reducing cost and time. ftloscience.com
Novel Compound Generation Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design new this compound analogs with potentially improved efficacy. arxiv.org
Target Identification Machine learning analysis of biological dataIdentify potential biological targets for this compound. biomedres.us

Exploration of Unconventional Synthetic Routes and Biocatalysis

While classical synthetic methods for producing this compound are established, the exploration of unconventional routes and biocatalysis offers opportunities for more efficient, stereoselective, and environmentally friendly synthesis. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a particularly promising avenue. acs.orgescholarship.orgcaltech.edunih.gov Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, which is crucial for the synthesis of chiral molecules like many pyrrolidine (B122466) derivatives. rsc.org

For the pyrrolidine core of this compound, enzymatic intramolecular C-H amination has been shown to be a viable method for constructing chiral pyrrolidines. acs.orgescholarship.orgcaltech.edunih.gov The thioamide moiety, traditionally introduced using thionating reagents, could potentially be formed via enzymatic pathways. While the biosynthesis of thioamides is still an area of active research, some enzymatic systems have been identified that can catalyze thioamide formation. nih.gov The development of chemoenzymatic strategies, which combine both chemical and biological transformations, could also lead to novel and efficient syntheses of this compound and its derivatives.

Table 2: Comparison of Synthetic Approaches for Pyrrolidine and Thioamide Moieties

Synthetic ApproachMoietyAdvantagesChallenges
Classical Organic Synthesis PyrrolidineWell-established, versatile.Often requires harsh reagents, may produce racemic mixtures. nih.gov
Biocatalysis PyrrolidineHigh stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgescholarship.orgcaltech.edunih.govrsc.orgEnzyme availability and stability can be limiting.
Classical Thionation ThioamideWidely used and understood. organic-chemistry.orgCan involve toxic reagents and harsh conditions.
Enzymatic Thioamidation ThioamidePotential for high selectivity and mild conditions. nih.govLimited number of known enzymes and substrate scope.

Advanced In Silico Screening and Predictive Modeling for Novel Applications

In silico screening and predictive modeling are powerful computational techniques used to identify promising drug candidates and predict their biological activities. nih.govnih.govtbzmed.ac.irmdpi.com For this compound, these methods can be employed to explore its potential applications by screening large virtual libraries of related compounds against various biological targets. nih.govnih.gov Techniques such as molecular docking can predict the binding affinity and mode of interaction between this compound derivatives and a target protein, providing insights into their potential mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent and selective compounds. nih.gov Furthermore, computational studies can be used to investigate the conformational preferences of thioamide-containing molecules, which can influence their biological activity. acs.orgresearchgate.net The application of these in silico methods can significantly accelerate the discovery of novel applications for this compound by prioritizing the most promising candidates for experimental validation. mdpi.com

Table 3: In Silico Techniques for Investigating this compound

In Silico TechniquePurposeInformation Gained
Molecular Docking Predict binding of a ligand to a receptor.Binding affinity, binding mode, key interacting residues. nih.gov
3D-QSAR Correlate 3D structure with biological activity.Predictive models for activity, identification of key structural features. nih.govnih.gov
Pharmacophore Modeling Identify essential structural features for biological activity.A 3D arrangement of features necessary for binding to a target. nih.govnih.gov
Molecular Dynamics Simulations Simulate the movement of atoms and molecules over time.Stability of ligand-protein complexes, conformational changes. nih.gov

Interdisciplinary Research Avenues in Chemical Biology and Material Innovation

The unique structural features of this compound, namely the pyrrolidine ring and the thioamide group, open up possibilities for its application in diverse interdisciplinary fields such as chemical biology and material science. The pyrrolidine scaffold is a common motif in many biologically active molecules and is considered a privileged structure in medicinal chemistry. nih.govwikipedia.orgresearchgate.net This makes this compound and its derivatives interesting candidates for the development of chemical probes to study biological processes. The thioamide group, being an isostere of the amide bond, can be incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their biological activity. nih.govresearchgate.netacs.orgchemrxiv.orgnih.gov

In the realm of material science, pyrrolidine derivatives have been explored for their potential use as additives in polymers and as components of functional materials. nbinno.comresearchgate.net The sulfur atom in the thioamide group of this compound could impart unique properties, such as metal-binding capabilities, which could be exploited in the design of new materials. nih.govacs.org The exploration of this compound in these interdisciplinary areas could lead to the discovery of novel applications beyond traditional medicinal chemistry, including the development of new diagnostic tools, biomaterials, and advanced materials with tailored properties.

Table 4: Potential Interdisciplinary Applications of this compound

FieldPotential ApplicationRationale
Chemical Biology Development of chemical probes.The pyrrolidine scaffold is a known pharmacophore. nih.govresearchgate.net
Peptide modification.Thioamides can increase peptide stability and modulate activity. nih.govresearchgate.netacs.orgchemrxiv.orgnih.gov
Material Science Polymer additives.Pyrrolidine derivatives can enhance material properties. nbinno.com
Metal-coordinating materials.The thioamide group has a high affinity for certain metals. nih.govacs.org

Q & A

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer : Validate using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Control for assay-specific variables (pH, buffer composition). Cross-reference with structural analogs to identify assay artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.